1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

FPR2 agonism GPCR pharmacology inflammation resolution

1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894019-51-3) is a synthetic, small-molecule urea derivative with the molecular formula C18H16F3N3O3 and a molecular weight of 379.3 g/mol. It belongs to a class of oxopyrrolidine urea compounds that have been disclosed in patent literature as agonists of the formyl peptide receptor 2 (FPR2/FPRL1), a G protein-coupled receptor implicated in the resolution of inflammation.

Molecular Formula C18H16F3N3O3
Molecular Weight 379.339
CAS No. 894019-51-3
Cat. No. B2717145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
CAS894019-51-3
Molecular FormulaC18H16F3N3O3
Molecular Weight379.339
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C18H16F3N3O3/c19-11-1-5-14(6-2-11)24-10-13(9-16(24)25)23-18(26)22-12-3-7-15(8-4-12)27-17(20)21/h1-8,13,17H,9-10H2,(H2,22,23,26)
InChIKeyWQTRLLMACUDCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS 894019-51-3: Chemical Identity and Procurement Baseline


1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894019-51-3) is a synthetic, small-molecule urea derivative with the molecular formula C18H16F3N3O3 and a molecular weight of 379.3 g/mol [1]. It belongs to a class of oxopyrrolidine urea compounds that have been disclosed in patent literature as agonists of the formyl peptide receptor 2 (FPR2/FPRL1), a G protein-coupled receptor implicated in the resolution of inflammation [2]. The compound is primarily utilized as a research tool in medicinal chemistry and pharmacological studies, and its structural features—specifically the 4-difluoromethoxyphenyl and 4-fluorophenyl groups—distinguish it from closely related analogs within the same oxopyrrolidine urea series.

Why Simple Substitution Fails for 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in FPR2 Agonist Research


In the oxopyrrolidine urea series targeting formyl peptide receptors, subtle modifications to the N-phenyl substituent profoundly alter receptor binding affinity, selectivity, and downstream signaling profiles [1]. Replacing this specific compound, which bears a 4-fluorophenyl group on the pyrrolidinone nitrogen and a 4-difluoromethoxyphenyl group on the urea terminus, with an analog containing a 4-methylphenyl, 4-chlorophenyl, or 3-methoxyphenyl substitution cannot be assumed to yield comparable pharmacological outcomes. The electronic and steric properties of the 4-fluoro substituent directly influence the compound's interaction with the FPR2 binding pocket, and class-level structure-activity relationship (SAR) data from related patent series indicate that even single-atom changes at this position can shift agonist potency by orders of magnitude [2]. Therefore, for reproducible research and meaningful SAR studies, procurement of the exact CAS-registered compound is critical.

Quantitative Differentiation Evidence for CAS 894019-51-3 Against Closest Oxopyrrolidine Urea Analogs


Class-Level FPR2 Agonist Potency of Oxopyrrolidine Ureas vs. Endogenous Peptide Agonists

The oxopyrrolidine urea chemotype, within which CAS 894019-51-3 sits, has been characterized in patent disclosures as exhibiting FPR2 agonist activity. Comparative data from the patent literature for representative compounds in this series show EC50 values in the nanomolar range. For example, a structurally related oxopyrrolidine urea compound disclosed in US20230303513 demonstrated FPR2 agonist EC50 values of 1.70 nM in a cAMP assay using forskolin/IBMX stimulation in cells expressing human FPR2, compared to the endogenous agonist WKYMVm peptide which shows EC50 values typically in the 1–10 nM range in calcium mobilization assays [1]. This demonstrates that small-molecule oxopyrrolidine ureas can achieve potent receptor activation comparable to endogenous peptide ligands while offering the pharmacokinetic and synthetic advantages of non-peptide scaffolds.

FPR2 agonism GPCR pharmacology inflammation resolution

Structural Differentiation: 4-Fluorophenyl vs. 4-Methylphenyl Substitution on Pyrrolidinone Nitrogen

CAS 894019-51-3 features a 4-fluorophenyl substituent on the pyrrolidinone ring nitrogen. A directly comparable analog, 1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea, replaces this fluorine with a methyl group . The introduction of fluorine alters both electronic (σp: F = 0.06 vs. CH3 = -0.17) and steric parameters (van der Waals volume: F = 5.8 ų vs. CH3 = 13.7 ų), which can significantly impact receptor binding and metabolic stability. While direct comparative potency data between these two compounds is not published, the well-established principle in medicinal chemistry is that fluorine substitution can enhance binding through orthogonal multipolar interactions with protein backbone amides and can block oxidative metabolism at the para position of the phenyl ring, in contrast to a methyl group which is itself subject to CYP450-mediated oxidation.

SAR fluorine chemistry receptor binding

Structural Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Substitution on Pyrrolidinone Nitrogen

A second close analog of CAS 894019-51-3 is 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[4-(difluoromethoxy)phenyl]urea (CAS 894032-45-2), which substitutes a chlorine atom for the fluorine at the para position of the N-phenyl ring [1]. Chlorine and fluorine differ markedly in their size (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å), polarizability (Cl = 2.18 ų vs. F = 0.557 ų), and hydrogen/halogen bonding capacity. In FPR receptor subtypes, the size and depth of the hydrophobic binding pocket may discriminate between these halogens, leading to differences in FPR1/FPR2 selectivity. Patent SAR tables typically show that chloro substitution can shift selectivity profiles relative to fluoro substitution, though specific data for this pair is not publicly disclosed.

halogen bonding receptor selectivity SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile Impacting Membrane Permeability

CAS 894019-51-3 exhibits a computed XLogP3 of 2.8, placing it within the optimal lipophilicity range for oral drug-likeness (typically XLogP 1–3) [1]. It possesses 2 hydrogen bond donors and 6 hydrogen bond acceptors, yielding a HBD/HBA ratio consistent with moderate cell permeability. By comparison, the 4-methylphenyl analog (replacing F with CH3) would be expected to have a slightly higher logP due to the increased hydrophobicity of the methyl group (ΔlogP ≈ +0.42), while the 3-methoxyphenyl analog (CAS 894022-56-1) introduces an additional hydrogen bond acceptor that could reduce passive membrane permeability relative to the 4-fluorophenyl compound. The balanced polarity of the 4-fluorophenyl substitution in CAS 894019-51-3 may therefore provide superior permeability characteristics for cellular assays compared to more polar or more lipophilic analogs.

drug-likeness ADME permeability

Optimal Research Application Scenarios for CAS 894019-51-3 Based on Structural Differentiation Evidence


Hit-to-Lead SAR Exploration of FPR2 Agonists Targeting the Halogen-Binding Sub-Pocket

CAS 894019-51-3 is best deployed as a fluorine scan reference compound in FPR2 agonist optimization programs. Its 4-fluorophenyl group provides a minimal steric probe at the receptor's para-substituent binding site, allowing medicinal chemists to systematically evaluate whether increasing substituent size (Cl, Br, CH3) enhances or diminishes potency. This is supported by the structural differentiation evidence comparing 4-F vs. 4-Cl and 4-CH3 variants [1]. The compound serves as the baseline 'minimal perturbation' entry in an SAR matrix table.

Profiling FPR1 vs. FPR2 Selectivity with Electronically Tuned N-Phenyl Ureas

The electron-withdrawing nature of the 4-fluorophenyl group (σp = 0.06) in CAS 894019-51-3 makes it a critical tool for probing the electronic requirements of FPR subtype selectivity. When tested alongside the 4-methylphenyl analog (σp = -0.17), researchers can assess whether electron-deficient aryl groups favor FPR2 over FPR1 engagement, a key selectivity parameter for developing non-pro-inflammatory resolution agonists [2]. This application is directly derived from the electronic differentiation evidence established in Section 3.

Cellular Permeability Optimization Studies in Oxopyrrolidine Urea Series

With a computed XLogP3 of 2.8 and 6 hydrogen bond acceptors, CAS 894019-51-3 occupies a 'sweet spot' in physicochemical space for cell-based FPR2 assays. It should be used as a reference standard when assessing how structural modifications alter passive permeability and intracellular target engagement. Its intermediate lipophilicity profile, compared to the more polar 3-methoxyphenyl analog and the more lipophilic 4-methylphenyl analog, makes it the preferred starting point for permeability-focused SAR studies [1].

Oxopyrrolidine Urea Scaffold Validation in Inflammation Resolution Models

Given its structural membership in the FPR2 agonist oxopyrrolidine urea class disclosed in multiple patent families [3], CAS 894019-51-3 is appropriate for use as a tool compound in in vitro models of inflammation resolution, such as macrophage efferocytosis assays or neutrophil chemotaxis inhibition. While its specific potency remains unpublished, its class-level validation supports its use for initial target engagement studies where the goal is confirming FPR2-mediated pharmacology rather than establishing clinical candidate potency benchmarks.

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